DEDM has been used as a base in the oxidative amidation of hydrogen phosphonate diesters, a crucial step in the synthesis of oligonucleotides, which are short chains of DNA or RNA. This research suggests DEDM may play a role in the development of new methods for producing these important molecules for biological research and diagnostics [].
Researchers have explored the use of DEDM in combination with other compounds to develop novel imaging agents for melanoma, a type of skin cancer. By attaching DEDM to molecules that target melanin, the pigment that gives skin its color, scientists hope to create probes that can help diagnose and monitor melanoma more effectively. This research is still in the early stages, but it demonstrates the potential of DEDM for applications in medical imaging [].
N,N-Diethyl-N',N'-dimethylethylenediamine is a colorless liquid with a distinct amine-like odor. Its molecular formula is C8H20N2, and it has a molecular weight of approximately 172.25 g/mol. The compound features two ethyl groups and two methyl groups attached to different nitrogen atoms in its structure, which contributes to its unique chemical properties. It is miscible with various organic solvents but is incompatible with strong acids and oxidizing agents .
Research indicates that N,N-diethyl-N',N'-dimethylethylenediamine exhibits significant biological activity:
Several methods exist for synthesizing N,N-diethyl-N',N'-dimethylethylenediamine:
N,N-Diethyl-N',N'-dimethylethylenediamine has various applications across different fields:
Studies on interaction dynamics reveal that N,N-diethyl-N',N'-dimethylethylenediamine interacts favorably with various metal ions and organic substrates. Its chelation ability enhances the reactivity of metal complexes, making them more effective catalysts in organic synthesis. Additionally, its interactions with biological molecules indicate potential therapeutic uses.
Several compounds share structural similarities with N,N-diethyl-N',N'-dimethylethylenediamine. Here are some noteworthy examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N-Dimethylethylenediamine | C4H12N2 | Contains two methyl groups on nitrogen atoms |
N,N-Diethylamine | C4H11N | Simple diethyl substitution on nitrogen |
N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | Contains hydroxyl groups enhancing solubility |
The uniqueness of N,N-diethyl-N',N'-dimethylethylenediamine lies in its combination of two ethyl groups and two methyl groups on nitrogen atoms, which provides distinctive chemical reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions while also exhibiting significant biological activity sets it apart in both industrial and research applications.
Corrosive;Irritant